Binding Affinity (Ki) for Human V2 Receptor: Cross-Study Ranking
Vasopressin V2 receptor antagonist 1 exhibits a Ki of 3.8 nM for the human V2 receptor . In cross-study comparison, this places the compound with intermediate potency among major V2 antagonists: more potent than mozavaptan (Ki 9.42 nM) but less potent than tolvaptan (Ki 0.43 nM) or lixivaptan (Ki 2.3 nM) [1][2]. Conivaptan, a dual V1a/V2 antagonist, has a V2 Ki of 3.04 nM, which is comparable to Compound 4g [3].
| Evidence Dimension | V2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | Tolvaptan: 0.43 nM; Lixivaptan: 2.3 nM; Conivaptan: 3.04 nM; Mozavaptan: 9.42 nM |
| Quantified Difference | Target compound is 8.8-fold less potent than tolvaptan, 1.7-fold less potent than lixivaptan, 1.25-fold less potent than conivaptan, and 2.5-fold more potent than mozavaptan. |
| Conditions | Radioligand binding assays using [3H]-AVP in CHO or HeLa cells expressing human V2 receptors; exact assay conditions vary across studies. |
Why This Matters
The intermediate Ki value (3.8 nM) makes this compound suitable for experiments requiring sub-10 nM V2R occupancy without the extreme potency of tolvaptan, which can complicate washout or reversibility studies.
- [1] Anjiechem. Lixivaptan (VPA-985) Datasheet. Accessed 2026. View Source
- [2] Bertin Bioreagent. Mozavaptan (hydrochloride) Datasheet. Accessed 2026. View Source
- [3] ProbeChem. Conivaptan (YM-087) Datasheet. Accessed 2026. View Source
